

A Researcher's Guide to Commercial DMBT1 Antibodies: A Side-by-Side Comparison

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Compound of Interest		
Compound Name:	DMBT	
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For researchers investigating the multifaceted role of Deleted in Malignant Brain Tumors 1 (DMBT1), selecting the right antibody is paramount for generating reliable and reproducible data. DMBT1, a key player in innate immunity, inflammation, and epithelial differentiation, is studied across various applications including Western Blot (WB), Immunohistochemistry (IHC), Immunofluorescence (IF), and ELISA. This guide provides a side-by-side comparison of commercially available DMBT1 antibodies, offering a comprehensive overview of their specifications and available performance data to aid in your selection process.

Performance Data of Commercial DMBT1 Antibodies

The following table summarizes the key features and validated applications of several commercially available **DMBT**1 antibodies. The data presented is based on information provided by the respective suppliers and does not represent a direct head-to-head comparison under identical experimental conditions. Researchers are encouraged to consult the individual datasheets for more detailed information.



Antibody Name & Catalog Number	Supplier	Host Species	Clonality	Validated Applicati ons	Recomm ended Dilutions (as per supplier)	Immunog en
DMBT1 Antibody (G-4): sc- 514566[1]	Santa Cruz Biotechnol ogy	Mouse	Monoclonal (IgG2b κ)	WB, IP, IF, ELISA, IHC(P), FCM	Not specified on summary page	Epitope mapping between amino acids 25- 49 near the N-terminus of mouse DMBT1.[1]
Anti- DMBT1 (HPA04077 8)[2]	Atlas Antibodies	Rabbit	Polyclonal (IgG)	IHC, ICC- IF	IHC: 1:200 - 1:500, ICC-IF: 0.25-2 μg/ml	Recombina nt Human DMBT1 Protein
Anti- DMBT1 antibody [EPR25722 -10] (ab316185)[3]	Abcam	Rabbit	Monoclonal	WB, IP, IHC-P, Flow Cyt (Intra)	IHC-P: 1/2000 (0.242 ug/ml)	Recombina nt fragment of Human DMBT1.[3]
DMBT1 Polyclonal Antibody (27069-1- AP)[4]	Proteintech	Rabbit	Polyclonal (IgG)	IHC, IF, ELISA	IHC: 1:50 - 1:500, IF: 1:50 - 1:500	Not specified



Anti- DMBT1 Antibody (A46518) [5]	Antibodies. com	Rabbit	Polyclonal	IHC	IHC: 1:20 - 1:100	Synthetic peptide of human DMBT1.[5]
DMBT1 Antibody - N-terminal region (ARP4235 2_P050)[6]	Aviva Systems Biology	Rabbit	Polyclonal	WB, ELISA	WB: 0.2-1 ug/ml	Not specified

Experimental Protocols

Detailed below are standardized protocols for Western Blotting and Immunohistochemistry for the detection of **DMBT**1. These protocols are general guidelines and may require optimization based on the specific antibody and sample type used.

Western Blot Protocol for DMBT1

- Protein Extraction:
 - Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine protein concentration using a BCA assay.
- SDS-PAGE and Protein Transfer:
 - Load 20-40 μg of protein per lane onto a 4-12% SDS-PAGE gel.
 - Run the gel at 100-150V until the dye front reaches the bottom.
 - Transfer proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 4°C.
- Immunoblotting:



- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary DMBT1 antibody at the recommended dilution overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Detection:
 - Prepare the chemiluminescent substrate according to the manufacturer's instructions.
 - Incubate the membrane with the substrate and visualize the bands using a chemiluminescence imaging system. The expected molecular weight for **DMBT1** can vary due to glycosylation and isoforms but is typically observed at high molecular weights (>250 kDa).[3]

Immunohistochemistry (IHC) Protocol for DMBT1

- Tissue Preparation:
 - Fix tissues in 10% neutral buffered formalin and embed in paraffin.
 - Cut 4-5 μm thick sections and mount on charged slides.
- Deparaffinization and Rehydration:
 - Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.[4] The optimal method may vary



depending on the antibody.

- Immunostaining:
 - Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
 - Block non-specific binding with a protein block solution for 1 hour at room temperature.
 - Incubate with the primary **DMBT**1 antibody at the recommended dilution overnight at 4°C.
 - Wash slides with PBS.
 - Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
 - Wash slides with PBS.
- · Visualization and Counterstaining:
 - Develop the signal with a DAB substrate kit.
 - Counterstain with hematoxylin.
 - Dehydrate, clear, and mount the slides.

Signaling Pathway and Experimental Workflow Visualization

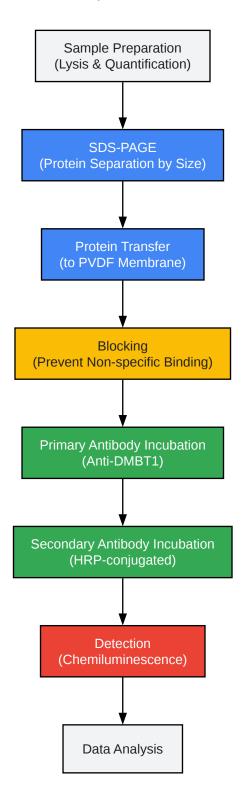
To visualize the role of **DMBT1** in innate immunity and a typical experimental workflow, the following diagrams were generated using Graphviz.





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Caption: **DMBT1** signaling in innate immunity.



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Caption: A typical Western Blot workflow.

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